Cas no 2639461-12-2 (tert-butyl 2-(2-phenylethyl)aminobenzoate)

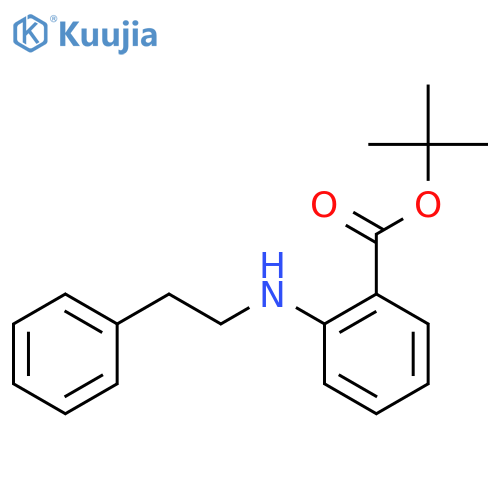

2639461-12-2 structure

商品名:tert-butyl 2-(2-phenylethyl)aminobenzoate

tert-butyl 2-(2-phenylethyl)aminobenzoate 化学的及び物理的性質

名前と識別子

-

- 2639461-12-2

- EN300-28230159

- tert-butyl 2-[(2-phenylethyl)amino]benzoate

- tert-butyl 2-(2-phenylethyl)aminobenzoate

-

- インチ: 1S/C19H23NO2/c1-19(2,3)22-18(21)16-11-7-8-12-17(16)20-14-13-15-9-5-4-6-10-15/h4-12,20H,13-14H2,1-3H3

- InChIKey: NQLLKQCRTSBEFO-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC=CC=1NCCC1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 297.172878976g/mol

- どういたいしつりょう: 297.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

tert-butyl 2-(2-phenylethyl)aminobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28230159-0.25g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 0.25g |

$801.0 | 2025-03-19 | |

| Enamine | EN300-28230159-1.0g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 1.0g |

$871.0 | 2025-03-19 | |

| Enamine | EN300-28230159-10.0g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 10.0g |

$3746.0 | 2025-03-19 | |

| Enamine | EN300-28230159-5.0g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 5.0g |

$2525.0 | 2025-03-19 | |

| Enamine | EN300-28230159-0.05g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 0.05g |

$732.0 | 2025-03-19 | |

| Enamine | EN300-28230159-0.1g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 0.1g |

$767.0 | 2025-03-19 | |

| Enamine | EN300-28230159-5g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 5g |

$2525.0 | 2023-09-09 | ||

| Enamine | EN300-28230159-0.5g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 0.5g |

$836.0 | 2025-03-19 | |

| Enamine | EN300-28230159-2.5g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 95.0% | 2.5g |

$1707.0 | 2025-03-19 | |

| Enamine | EN300-28230159-10g |

tert-butyl 2-[(2-phenylethyl)amino]benzoate |

2639461-12-2 | 10g |

$3746.0 | 2023-09-09 |

tert-butyl 2-(2-phenylethyl)aminobenzoate 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2639461-12-2 (tert-butyl 2-(2-phenylethyl)aminobenzoate) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬